
N-((2,5-dimethylfuran-3-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-((2,5-dimethylfuran-3-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide is a sulfonamide derivative, a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. Sulfonamides are characterized by the presence of the sulfonamide group (-SO2NH2), and modifications to this core structure can lead to compounds with varying properties and potential uses.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines. In the context of the provided papers, while the specific synthesis of N-((2,5-dimethylfuran-3-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide is not detailed, similar compounds have been synthesized through related methods. For instance, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide was derived from the reaction of 2,5-dimethyl-4-nitroaniline with 4-methylbenzene-1-sulfonyl chloride . This suggests that the synthesis of the compound may also involve a reaction between an appropriate furan derivative and a fluorinated methylbenzenesulfonyl chloride.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often characterized using spectroscopic methods and single-crystal X-ray diffraction (SCXRD). For example, the structure of a related compound was characterized by SCXRD and crystallized in the monoclinic crystal system . The molecular structure is crucial for understanding the compound's interactions and reactivity, which can be further investigated through computational methods such as density functional theory (DFT) calculations .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, depending on their substituents and the reaction conditions. For instance, N-fluorobenzenesulfonimide has been used as an effective catalyst attenuator in cycloisomerization reactions , and as an oxidant in the N-demethylation of amides . These studies highlight the reactivity of sulfonamide derivatives in the presence of catalysts and oxidants, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, binding potency, and inhibitory activity, are influenced by their molecular structure. For example, the introduction of a fluorine atom can enhance the selectivity of COX-2 inhibitors , and fluorinated benzenesulfonamides have shown higher binding potency than non-fluorinated compounds . These findings suggest that the fluorine atom in N-((2,5-dimethylfuran-3-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide may confer similar advantages in terms of its biological activity and interactions with biological targets.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and crystal structure of related sulfonamide compounds have been extensively studied, revealing their potential for diverse chemical applications. For instance, the synthesis of a novel title compound through an aminohalogenation reaction demonstrates the chemical versatility of sulfonamide derivatives (Zhang, Shi-jie, Hu, Wei-Xiao, 2010). Additionally, the structural and electronic properties of newly synthesized sulfonamides have been characterized, showing their stability and interactions within crystal states (P. Murthy, V. Suneetha, et al., 2018).
Potential Therapeutic Applications
Several studies have investigated the anticancer properties and enzyme inhibition capabilities of sulfonamide derivatives, suggesting their potential therapeutic applications. For example, mixed-ligand copper(II)-sulfonamide complexes have been evaluated for their DNA binding, DNA cleavage, genotoxicity, and anticancer activity, indicating their potential as cancer therapeutic agents (M. González-Álvarez et al., 2013).
Chemical Properties and Applications
The chemical properties and applications of sulfonamide derivatives have been explored, including their use in gas-liquid chromatography and as building blocks for the synthesis of novel compounds. The derivatization approach for sulfonamides enhances their chromatographic properties, demonstrating their utility in analytical chemistry (W. Vandenheuvel, V. F. Gruber, 1975). Furthermore, sulfonamides have been utilized as building blocks for synthesizing triazepines, pyrimidines, and azoles, showcasing their versatility in heterocyclic chemistry (A. Khodairy, Ali M. Ali, M. El-wassimy, 2016).
properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-4-fluoro-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3S/c1-9-6-13(15)4-5-14(9)20(17,18)16-8-12-7-10(2)19-11(12)3/h4-7,16H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZREBOCHNKBMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNS(=O)(=O)C2=C(C=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

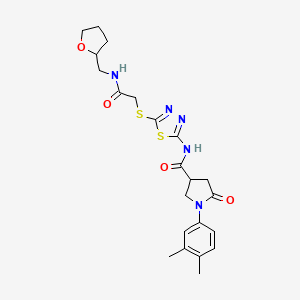
![{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl phenyl sulfone](/img/structure/B2550708.png)
![[2-Bromo-4-(ethylsulfanyl)phenyl]methanol](/img/structure/B2550709.png)
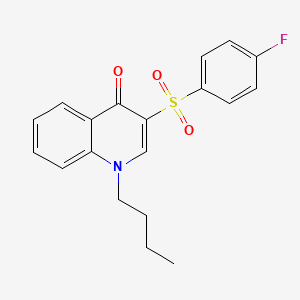
![N-[1-(4-Fluorophenyl)-3-hydroxy-2-methylpropan-2-yl]prop-2-enamide](/img/structure/B2550713.png)
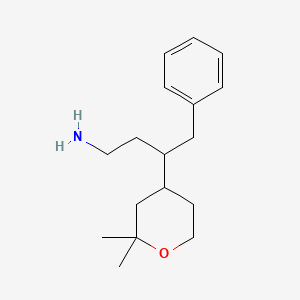
![N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2550718.png)
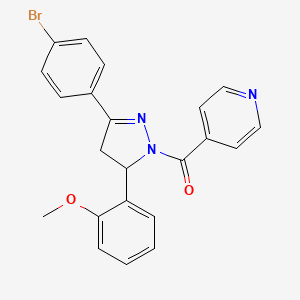
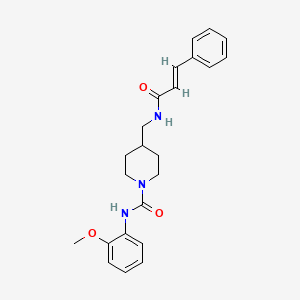

![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2550725.png)

![N-(2,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2550728.png)
